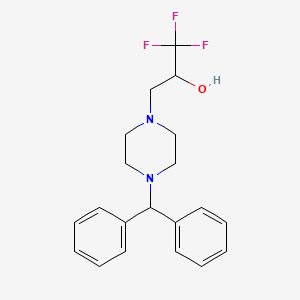methanone CAS No. 477713-29-4](/img/structure/B3037233.png)
[1,5-bis(4-chlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone
Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including those related to the compound , have shown potential as antimicrobial and anticancer agents. Studies have found that some of these compounds exhibit higher anticancer activity compared to reference drugs like doxorubicin, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Central Nervous System Depressants : Certain pyrazolyl arylmethanones have been synthesized and evaluated for their central nervous system (CNS) depressant activity. These compounds have demonstrated potential anticonvulsant properties, low acute toxicity, and, in some cases, antipsychotic effects (Butler, Wise, & Dewald, 1984).
Antifungal Activity : Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives have been synthesized and shown promising effects on antifungal activity. The presence of certain substituents like 4-chlorophenyl significantly influences this activity (Lv et al., 2013).
Enzyme Inhibitory Activity : Some derivatives of the compound have been designed and evaluated for their enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies also involve molecular docking to understand interactions at the enzyme active sites (Cetin et al., 2021).
Antibacterial Activity : Synthesized pyrazole derivatives have been studied for their antibacterial properties. Molecular docking studies are often conducted to understand their binding interactions with bacterial proteins, indicating their potential in overcoming microbe resistance to pharmaceutical drugs (Kumar et al., 2018).
properties
IUPAC Name |
[1,5-bis(4-chlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-15-3-1-14(2-4-15)19-13-18(20(26)24-9-11-27-12-10-24)23-25(19)17-7-5-16(22)6-8-17/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUXWAEYDXITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,5-bis(4-chlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one](/img/structure/B3037151.png)
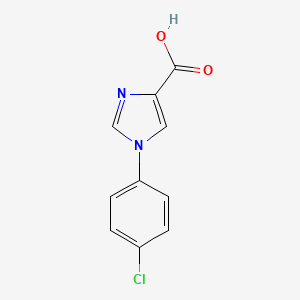
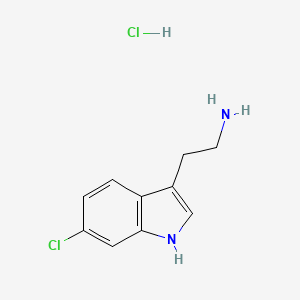
![4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline](/img/structure/B3037156.png)
![6-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037157.png)

![6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B3037160.png)
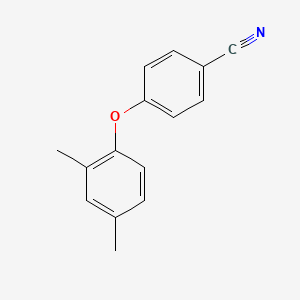
![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037163.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037164.png)
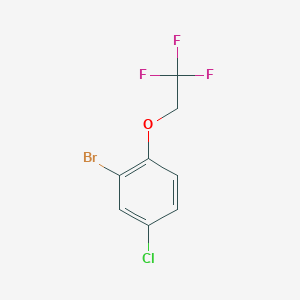
![3-Amino-6-fluoro-benzo[b]thiophene-2-carboxylic Acid](/img/structure/B3037167.png)
